5-chloro-N-cyclopentyl-2-methoxyaniline
Description
Significance of Aniline (B41778) Derivatives in Contemporary Chemical Research
Aniline and its derivatives are integral to numerous synthetic pathways, valued for their reactivity and the diverse functionalities they can introduce into a molecule. The amino group attached to the benzene (B151609) ring can be readily modified, allowing for the construction of a vast library of compounds with tailored electronic and steric properties. This adaptability has made aniline derivatives indispensable in the synthesis of dyes, polymers, and agrochemicals.
In the realm of pharmaceutical sciences, the aniline moiety is a recurrent feature in a wide array of therapeutic agents. Its ability to form hydrogen bonds and participate in various intermolecular interactions makes it a valuable pharmacophore for engaging with biological targets. However, the aniline core is not without its challenges, as it can be susceptible to metabolic oxidation, which can sometimes lead to toxicity. Consequently, a significant area of contemporary research focuses on the strategic substitution of the aniline ring to modulate its pharmacokinetic and pharmacodynamic profiles, enhancing therapeutic efficacy while minimizing adverse effects.
Contextualizing 5-chloro-N-cyclopentyl-2-methoxyaniline within Aniline-Based Medicinal Chemistry
The compound this compound is a specific iteration of a substituted aniline, characterized by three key modifications to the parent aniline structure: a chlorine atom at the 5-position, a methoxy (B1213986) group at the 2-position, and a cyclopentyl group attached to the nitrogen atom. Each of these substituents is expected to impart distinct properties to the molecule, making it a subject of interest for its potential applications in medicinal chemistry.
While extensive research specifically on this compound is not widely available in public literature, its structural motifs are prevalent in various biologically active compounds. Therefore, its study offers a valuable opportunity to understand the interplay of these functional groups and their collective impact on the molecule's properties.
Historical Perspectives on the Development of Chlorinated and Methoxylated Anilines
The exploration of halogenated and methoxylated anilines has a rich history intertwined with the evolution of synthetic chemistry and pharmacology. The introduction of chlorine atoms into organic molecules became a common strategy in the 20th century to enhance the potency and metabolic stability of drug candidates. The electronic-withdrawing nature of chlorine can alter the pKa of the aniline nitrogen and influence the molecule's distribution and metabolism.
Similarly, the incorporation of methoxy groups has been a long-standing practice in the design of bioactive compounds. Often derived from natural products, the methoxy group can serve as a bioisostere for a hydroxyl group, offering improved metabolic stability and oral bioavailability. The strategic placement of methoxy groups on an aromatic ring can also direct further chemical modifications and fine-tune the electronic properties of the molecule.
The historical development of these substituted anilines has provided a wealth of knowledge on structure-activity relationships, guiding medicinal chemists in the rational design of new therapeutic agents. The compound this compound can be seen as a product of this legacy, combining well-established chemical features in a unique arrangement that warrants further investigation.
Due to the limited publicly available research specifically on this compound, a detailed exposition of its research findings is not possible. However, its fundamental chemical properties can be delineated based on its structure and information from chemical suppliers.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1019603-75-8 |
| Molecular Formula | C12H16ClNO |
| Molecular Weight | 225.71 g/mol |
| IUPAC Name | This compound |
| SMILES Code | COC1=CC=C(Cl)C=C1NC2CCCC2 |
Data sourced from chemical supplier databases. bldpharm.com
The synthesis of N-alkylated anilines, such as this compound, can generally be achieved through several established synthetic routes. One common approach involves the reductive amination of cyclopentanone (B42830) with 5-chloro-2-methoxyaniline (B1222851). Alternatively, direct N-alkylation of 5-chloro-2-methoxyaniline with a cyclopentyl halide or a related electrophile in the presence of a base is another viable method. The choice of synthetic strategy would depend on factors such as the availability of starting materials, desired yield, and scalability of the reaction.
The potential research applications of this compound are speculative at this stage but can be inferred from the known biological activities of structurally similar compounds. The combination of the chloro, methoxy, and N-cyclopentyl substituents suggests that this molecule could be explored as a scaffold for developing novel kinase inhibitors, G-protein coupled receptor (GPCR) modulators, or agents targeting other biological pathways where substituted anilines have shown activity. Further research would be necessary to synthesize and screen this compound against a panel of biological targets to elucidate its potential therapeutic value.
Structure
3D Structure
Properties
Molecular Formula |
C12H16ClNO |
|---|---|
Molecular Weight |
225.71 g/mol |
IUPAC Name |
5-chloro-N-cyclopentyl-2-methoxyaniline |
InChI |
InChI=1S/C12H16ClNO/c1-15-12-7-6-9(13)8-11(12)14-10-4-2-3-5-10/h6-8,10,14H,2-5H2,1H3 |
InChI Key |
XPIVBGNGWGCQRM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC2CCCC2 |
Origin of Product |
United States |
Structural Modifications, Derivatives, and Analogues of 5 Chloro N Cyclopentyl 2 Methoxyaniline
Systematic Variation of the Cyclopentyl Group and Ring Systems
The N-cyclopentyl group plays a significant role in defining the molecule's interaction with its biological target and its physicochemical properties. Systematic variation of this moiety can lead to analogues with improved characteristics.
The exploration of various aliphatic and alicyclic substituents in place of the cyclopentyl group can provide valuable structure-activity relationship (SAR) data. This involves synthesizing analogues with different ring sizes, degrees of unsaturation, and appended functional groups. For instance, expanding the ring to a cyclohexyl or contracting it to a cyclobutyl or cyclopropyl (B3062369) group can alter the conformational flexibility and steric profile of the molecule.
Furthermore, introducing unsaturation, such as a cyclopentenyl or cyclohexenyl ring, can impose conformational constraints and introduce potential new interaction points. The addition of substituents to the cycloalkyl ring, such as methyl or hydroxyl groups, can also probe the steric and electronic requirements of the binding pocket.
Hypothetical SAR data for N-cycloalkyl variations is presented in the table below.
| Compound ID | N-Substituent | Relative Potency | Lipophilicity (clogP) |
| 1 | Cyclopentyl | 1.0 | 3.5 |
| 2 | Cyclobutyl | 0.8 | 3.2 |
| 3 | Cyclohexyl | 1.2 | 3.8 |
| 4 | Cyclopropyl | 0.5 | 2.8 |
| 5 | 1-Methylcyclopentyl | 0.9 | 3.9 |
| 6 | Cyclopentenyl | 1.1 | 3.3 |
Another approach involves the use of rigid, three-dimensional scaffolds as bioisosteres. For example, bicyclo[1.1.1]pentane has been explored as a bioisostere for phenyl rings and other cyclic systems, offering a different vector for its substituents and a unique spatial arrangement. frontiersin.org Such rigid scaffolds can improve metabolic stability and provide a novel chemical space for intellectual property.
Illustrative examples of bioisosteric replacements for the cyclopentyl ring are shown below.
| Original Moiety | Bioisosteric Replacement | Potential Advantage |
| Cyclopentyl | Tetrahydrofuranyl | Increased polarity, potential H-bond acceptor |
| Cyclopentyl | Pyrrolidinyl | Increased polarity, potential H-bond donor/acceptor |
| Cyclopentyl | Bicyclo[1.1.1]pentyl | Increased rigidity, novel chemical space |
Modifications to the Aromatic Ring: Chloro and Methoxy (B1213986) Substituents
The chloro and methoxy groups on the aromatic ring are key determinants of the electronic and steric properties of 5-chloro-N-cyclopentyl-2-methoxyaniline. Modifying these substituents can significantly impact the molecule's activity and pharmacokinetic profile.
Furthermore, replacing the chlorine atom with other halogens (fluorine, bromine, iodine) can modulate lipophilicity, steric bulk, and the potential for halogen bonding. A common strategy in medicinal chemistry is the introduction of fluorine, which can block metabolic sites and alter the pKa of nearby functional groups.
The methoxy group at the 2-position can be modified in several ways. Demethylation to the corresponding phenol (B47542) would introduce a hydrogen bond donor and a potential site for further derivatization. Alternatively, the methoxy group could be extended to larger alkoxy groups (ethoxy, propoxy) to explore the steric tolerance of the binding pocket.
Conversion of the methoxy group to other electron-donating or -withdrawing groups can also be explored. For example, replacing it with a difluoromethoxy or trifluoromethoxy group would significantly alter the electronic properties of the aromatic ring.
Scaffold Hopping and Exploration of Novel Chemical Architectures
Scaffold hopping is a strategy that involves replacing the central core of a molecule with a structurally different scaffold while maintaining the spatial arrangement of key functional groups. mdpi.com This can lead to the discovery of novel chemotypes with improved properties and a distinct intellectual property position.
Starting from the N-cyclopentyl-2-methoxyaniline core, one could envision replacing the aniline (B41778) scaffold with various heterocyclic cores. For instance, a 2-aminopyridine (B139424) or a 3-aminoindazole scaffold could be explored. These heterocyclic cores would present different hydrogen bonding patterns and dipole moments, potentially leading to improved interactions with the biological target.
Another approach is to incorporate the aniline nitrogen into a fused ring system, such as a tetrahydroquinoline or an indoline. This would rigidify the structure and present the substituents in a more defined conformational state. The goal of scaffold hopping is to identify novel core structures that maintain or improve upon the biological activity of the original compound. mdpi.com
Examples of potential scaffold hops from the 2-methoxyaniline core are provided below.
| Original Scaffold | Hopped Scaffold | Rationale |
| 2-Methoxyaniline | 2-Aminopyridine | Introduce H-bond acceptor, alter pKa |
| 2-Methoxyaniline | 3-Aminoindazole | Rigidified scaffold, different vector for substituents |
| 2-Methoxyaniline | Tetrahydroquinoline | Fused ring system, conformational restriction |
Identification and Design of Privileged Scaffolds Related to this compound
There is no available research to specifically address the identification and design of privileged scaffolds based on the this compound structure.
Integration of the this compound Motif into Hybrid Structures
There is no available research that details the integration of the this compound motif into hybrid molecular structures.
Structure Activity Relationship Sar Investigations of 5 Chloro N Cyclopentyl 2 Methoxyaniline Analogues
Correlations Between N-Cyclopentyl Moiety Structure and Biological Activity
The N-cyclopentyl group is a key structural feature of 5-chloro-N-cyclopentyl-2-methoxyaniline, and its size, shape, and lipophilicity can significantly influence the compound's interaction with biological targets. In broader SAR studies of related N-alkylaniline series, the nature of the N-alkyl substituent is often a determinant of potency and selectivity.
Generally, the size and bulk of the N-alkyl group can affect how a molecule fits into a receptor's binding pocket. While smaller N-alkyl groups may not provide sufficient interaction, overly bulky substituents can introduce steric hindrance, preventing optimal binding. The cyclopentyl group represents a balance between size and conformational flexibility. Compared to a linear alkyl chain, the cyclic nature of the cyclopentyl moiety restricts the number of possible conformations, which can be advantageous for binding affinity by reducing the entropic penalty upon binding.
Table 1: Effect of N-Substituent on Biological Activity (Hypothetical Data) This table is for illustrative purposes as specific data for this compound analogues was not available in the search results.
| N-Substituent | Relative Potency | Rationale for Potency Change |
|---|---|---|
| Methyl | Low | Insufficient interaction with the binding pocket. |
| n-Propyl | Moderate | Improved hydrophobic interactions compared to methyl. |
| Cyclopentyl | High | Optimal balance of size, lipophilicity, and conformational restriction. |
| Cyclohexyl | Moderate-High | Slightly larger size may lead to minor steric clashes. |
| tert-Butyl | Low | Significant steric hindrance prevents optimal binding. |
Influence of Aromatic Substituents (Chloro, Methoxy) on Pharmacological Potency
The chloro and methoxy (B1213986) groups on the aniline (B41778) ring of this compound play a significant role in modulating the electronic properties and potential intermolecular interactions of the molecule. The position and nature of these substituents are critical for pharmacological potency.
The chloro group at the 5-position is an electron-withdrawing group. This electronic effect can influence the pKa of the aniline nitrogen, which in turn can affect the compound's ionization state at physiological pH and its ability to form ionic interactions with the biological target. The presence of a halogen atom like chlorine can also introduce the possibility of halogen bonding, a specific type of non-covalent interaction with electron-rich atoms in the binding site, which can contribute to binding affinity.
The methoxy group at the 2-position is an electron-donating group through resonance, though it has some inductive electron-withdrawing character. Its placement at the ortho position relative to the amine can induce steric effects that influence the conformation of the N-cyclopentyl group. The oxygen atom of the methoxy group can also act as a hydrogen bond acceptor, forming a hydrogen bond with a suitable donor in the receptor, thereby anchoring the molecule in a specific orientation. The interplay between the electron-withdrawing chloro group and the electron-donating methoxy group creates a unique electronic environment on the aromatic ring that can be crucial for molecular recognition.
Table 2: Influence of Aromatic Substitution on Potency (Hypothetical Data) This table is for illustrative purposes as specific data for this compound analogues was not available in the search results.
| Aromatic Substituents | Relative Potency | Potential Rationale |
|---|---|---|
| Unsubstituted | Low | Lack of specific electronic and steric interactions. |
| 5-Chloro | Moderate | Electron-withdrawing effect and potential for halogen bonding. |
| 2-Methoxy | Moderate | Potential for hydrogen bonding and favorable steric influence. |
| 5-Chloro-2-Methoxy | High | Synergistic effect of both substituents on electronic properties and binding interactions. |
| 3,4-Dichloro | Low-Moderate | Different substitution pattern alters electronic distribution and steric profile unfavorably. |
Impact of Conformational and Steric Factors on Ligand-Target Interactions
The three-dimensional shape of this compound is a critical determinant of its biological activity. Conformational and steric factors dictate how well the ligand can fit into the binding site of its target and the specific interactions it can form.
The bond between the aniline nitrogen and the cyclopentyl ring, as well as the bond between the nitrogen and the aromatic ring, have rotational freedom. However, this rotation can be hindered by the presence of the ortho-methoxy group. This steric hindrance can force the N-cyclopentyl group to adopt a specific orientation relative to the aniline plane, which may be the bioactive conformation. The rigidity imparted by the cyclopentyl ring, as mentioned earlier, also plays a role in pre-organizing the molecule for binding.
Elucidation of Key Pharmacophoric Elements within the this compound Scaffold
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For the this compound scaffold, the key pharmacophoric elements can be hypothesized based on its structural components.
These elements likely include:
A hydrophobic feature: Provided by the cyclopentyl group, which can interact with hydrophobic residues in the receptor.
A hydrogen bond acceptor: The oxygen atom of the 2-methoxy group can serve this role.
An aromatic ring: The substituted phenyl ring can engage in π-π stacking or hydrophobic interactions.
A potential halogen bond donor: The 5-chloro substituent may form a halogen bond with an electron-rich atom.
The aniline nitrogen: Depending on its pKa, it could act as a hydrogen bond donor or be protonated and form an ionic interaction.
The spatial arrangement of these pharmacophoric features is critical. The distance and angles between the hydrophobic cyclopentyl group, the hydrogen-bonding methoxy group, and the halogen-bonding chloro group define the pharmacophore model for this class of compounds. Understanding this three-dimensional arrangement is essential for the rational design of new analogues with improved affinity and selectivity.
Table 3: Key Pharmacophoric Features of this compound
| Pharmacophoric Feature | Structural Moiety | Potential Interaction |
|---|---|---|
| Hydrophobic Group | N-Cyclopentyl | van der Waals forces, hydrophobic interactions |
| Aromatic Center | Substituted Phenyl Ring | π-π stacking, hydrophobic interactions |
| Hydrogen Bond Acceptor | 2-Methoxy Group (Oxygen) | Hydrogen bonding with a donor group on the target |
| Halogen Bond Donor | 5-Chloro Group | Interaction with an electron-dense region of the target |
| Hydrogen Bond Donor/Positive Ionizable | Aniline Nitrogen | Hydrogen bonding or ionic interaction with the target |
Computational Chemistry and Molecular Modeling of 5 Chloro N Cyclopentyl 2 Methoxyaniline Systems
Molecular Docking Simulations for Ligand-Receptor Binding Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is most frequently used to predict the interaction between a small molecule ligand and a protein receptor. The primary goal of molecular docking is to simulate the binding mode and affinity of the ligand, providing insights into the molecular recognition process.
For 5-chloro-N-cyclopentyl-2-methoxyaniline, molecular docking simulations would be employed to screen its binding potential against various biological targets of interest. The process involves preparing the 3D structure of the compound and the target protein. Docking algorithms then sample a vast number of possible conformations and orientations of the ligand within the receptor's binding site, scoring each pose based on a force field that estimates the binding energy.
Key interactions that would be analyzed include:
Hydrogen Bonds: The methoxy (B1213986) and amine groups could act as hydrogen bond acceptors and donors, respectively.
Hydrophobic Interactions: The cyclopentyl ring and the chlorinated benzene (B151609) ring are expected to form significant hydrophobic contacts with nonpolar residues in the binding pocket.
Halogen Bonds: The chlorine atom could participate in halogen bonding, a specific noncovalent interaction that can contribute to binding affinity and selectivity.
The output of these simulations is typically a binding score or estimated binding free energy (ΔG), which helps in ranking potential drug candidates. For instance, docking this compound into the active site of a specific kinase or enzyme would provide a quantitative prediction of its inhibitory potential, guiding further investigation.
Quantum Mechanical Calculations for Electronic Structure and Reactivity
Quantum mechanical (QM) calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule with high accuracy. niscpr.res.in These methods provide detailed information about electron distribution, molecular orbitals, and reactivity.
DFT calculations performed on 5COMA using the B3LYP functional with a 6-311G** basis set have elucidated several key electronic properties. researchgate.net The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical in determining a molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap implies higher stability and lower reactivity. researchgate.net
Table 1: Calculated Electronic Properties of 5-chloro-ortho-methoxyaniline (5COMA)
| Property | Calculated Value | Unit |
|---|---|---|
| HOMO Energy | -5.61 | eV |
| LUMO Energy | -0.83 | eV |
| HOMO-LUMO Gap (ΔE) | 4.78 | eV |
| Ionization Potential | 5.61 | eV |
| Electronegativity (χ) | 3.22 | eV |
| Chemical Hardness (η) | 2.39 | eV |
Data sourced from DFT calculations on 5-chloro-ortho-methoxyaniline, a structural analog. researchgate.net
These calculations reveal the regions of the molecule that are most likely to be involved in chemical reactions. The molecular electrostatic potential (MEP) map, for example, would highlight the electron-rich areas (such as around the oxygen and nitrogen atoms) and electron-deficient areas, predicting sites for electrophilic and nucleophilic attack.
Conformational Analysis and Molecular Dynamics Studies
The biological activity of a molecule is intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis aims to identify the stable low-energy conformations of a molecule, while molecular dynamics (MD) simulations provide a view of its dynamic behavior over time.
Conformational Search: A systematic or stochastic search would be performed to explore the potential energy surface of the molecule. This would identify various local energy minima, representing stable conformers. The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution.
Molecular Dynamics (MD): MD simulations would model the atomic motions of the molecule in a simulated environment (e.g., in water) by solving Newton's equations of motion. An MD trajectory reveals how the molecule flexes, rotates, and changes its shape over time, providing insight into its accessible conformations and the stability of its interactions with a binding partner.
The optimized geometry of the core 5-chloro-ortho-methoxyaniline structure shows a planar aromatic ring, with the amine and methoxy groups also lying nearly in the same plane. niscpr.res.in The addition of the bulky cyclopentyl group would introduce significant steric hindrance, influencing the preferred rotational angle around the C-N bond and potentially pushing the amine group out of the plane of the aromatic ring.
Ligand-Based Drug Design (LBDD) Approaches: Pharmacophore Modeling and QSAR
In the absence of a known 3D structure for a biological target, ligand-based drug design (LBDD) methods are invaluable. These approaches rely on the principle that molecules with similar structures are likely to have similar biological activities.
Pharmacophore Modeling: A pharmacophore is an abstract representation of the essential molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity. If a series of active compounds containing the this compound scaffold were known, a pharmacophore model could be generated. This model would serve as a 3D query to search large chemical databases for novel compounds that possess the key features for activity but may have a different chemical backbone.
Quantitative Structure-Activity Relationship (QSAR): QSAR is a computational method that aims to build a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov For a set of aniline (B41778) derivatives with known activities, a QSAR model could be developed using descriptors calculated for each molecule. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., logP). A statistically validated QSAR model could then be used to predict the activity of new, unsynthesized analogs of this compound, guiding the design of more potent compounds.
Structure-Based Drug Design (SBDD) Applications and Virtual Screening
When the 3D structure of the target receptor is known, structure-based drug design (SBDD) becomes a powerful strategy. SBDD leverages knowledge of the binding site to design or discover ligands with high affinity and selectivity.
Virtual Screening: Using the 3D structure of a target protein, this compound could be evaluated as part of a virtual screening campaign. This process involves docking a large library of compounds into the target's active site to identify potential "hits." The performance of this compound would be compared against thousands or millions of other molecules, helping to assess its potential as a lead candidate.
Fragment-Based Growth: Alternatively, the this compound scaffold could be used as a starting point for fragment-based drug design. If docking simulations show a favorable binding mode, computational tools can be used to suggest modifications or additions to the core structure to enhance interactions with specific residues in the binding pocket. For example, software could identify unoccupied pockets near the bound ligand where adding a new functional group could form an additional hydrogen bond, thereby increasing binding affinity.
Prediction of Computational ADME Properties
A promising drug candidate must not only be active against its target but also possess favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Computational models are widely used to predict these properties early in the drug discovery process, reducing the risk of late-stage failures.
For this compound, a variety of ADME parameters can be predicted using established in silico models. These predictions are based on the molecule's structure and physicochemical properties, such as its molecular weight, logP (a measure of lipophilicity), and polar surface area.
Table 2: Hypothetical Predicted ADME Properties for this compound
| ADME Property | Predicted Outcome | Importance in Drug Discovery |
|---|---|---|
| Absorption | ||
| Oral Bioavailability | High | Predicts the fraction of drug reaching systemic circulation after oral administration. |
| Caco-2 Permeability | Good | In vitro model for predicting intestinal absorption. |
| Distribution | ||
| Blood-Brain Barrier (BBB) Penetration | Moderate to High | Indicates potential for CNS activity or side effects. |
| Plasma Protein Binding | High | Affects the free concentration of the drug available to act on its target. |
| Metabolism | ||
| Cytochrome P450 (CYP) Inhibition | Potential inhibitor of CYP2D6/3A4 | Predicts potential for drug-drug interactions. |
| Site of Metabolism | Aromatic ring, N-dealkylation | Identifies likely points of metabolic breakdown. |
| Excretion |
This table represents a hypothetical output from computational ADME prediction software and is for illustrative purposes only.
These computational predictions help to build a comprehensive profile of the compound's likely behavior in the body. For example, a prediction of high BBB penetration might suggest the compound is suitable for targeting diseases of the central nervous system, while a prediction of significant CYP450 inhibition would raise a flag for potential drug-drug interactions.
Future Perspectives and Emerging Research Directions
Development of Novel Synthetic Methodologies and Chemical Transformations
The advancement of organic synthesis is crucial for exploring the chemical space around the 5-chloro-N-cyclopentyl-2-methoxyaniline scaffold. While established methods exist for the synthesis of substituted anilines, future research will likely focus on developing more efficient, scalable, and environmentally benign methodologies. wikipedia.orgchemicalbook.comgoogle.com
Key areas of development include:
Catalytic C-N Cross-Coupling Reactions: Modern catalytic methods, such as the Buchwald-Hartwig amination, offer versatile routes to N-alkylated anilines. wikipedia.org Future work may focus on developing novel catalysts that are more active, stable, and operate under milder conditions, allowing for the coupling of a wider range of substrates with high yields.
Late-Stage Functionalization: The ability to modify the core structure in the later stages of a synthetic sequence is highly desirable in drug discovery. acs.org Research into C-H activation and functionalization of the aromatic ring or the cyclopentyl moiety could provide direct routes to novel analogs without the need for de novo synthesis. This would enable the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
Flow Chemistry and Automation: The integration of flow chemistry and automated synthesis platforms can accelerate the synthesis and purification of aniline (B41778) derivatives. These technologies allow for precise control over reaction parameters, improved safety, and higher throughput, facilitating the rapid exploration of chemical diversity.
Novel chemical transformations could also unlock new structural motifs. For example, reactions that modify the methoxy (B1213986) group or introduce new functional groups to the aniline ring can lead to compounds with altered physicochemical and pharmacological properties. researchgate.net
Expansion of Biological Target Repertoire and Disease Indications
The 2-substituted aniline scaffold is a key component in a variety of kinase inhibitors, particularly in oncology. mdpi.comnih.gov Derivatives have shown potent activity as dual inhibitors of kinases like Mer and c-Met, which are implicated in tumor proliferation, survival, and metastasis. mdpi.comnih.gov
Future research will aim to expand the biological targets for compounds derived from this compound. This involves screening against diverse panels of biological targets to identify new activities. Potential new disease indications could include:
Neurodegenerative Diseases: Kinases and other enzymes targeted by aniline-based compounds play roles in the pathophysiology of diseases like Alzheimer's and Parkinson's.
Inflammatory and Autoimmune Disorders: Modulating signaling pathways in immune cells through targeted inhibitors is a promising therapeutic strategy.
Infectious Diseases: Aniline derivatives could be explored as inhibitors of essential enzymes in bacteria, viruses, or fungi.
The table below summarizes the activity of representative 2-substituted aniline pyrimidine (B1678525) derivatives against cancer-related kinase targets, illustrating the potential of this chemical class. nih.gov
| Compound | Target Kinase | IC₅₀ (nM) | Antiproliferative Activity (Cell Line) |
| 18c | Mer | 18.5 ± 2.3 | HepG2, MDA-MB-231, HCT116 |
| c-Met | 33.6 ± 4.3 | ||
| 14a | Mer | 7.9 ± 1.3 | Not specified |
| 14b | Mer | 9.4 ± 1.5 | Not specified |
| 14g | Mer | 7.1 ± 0.9 | Not specified |
This data highlights the potent kinase inhibitory activity of the aniline scaffold, suggesting that modifications to the this compound structure could yield inhibitors for a broader range of kinases and other protein targets. nih.gov
Integration of Artificial Intelligence and Machine Learning in Design and Discovery
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. researchgate.netnih.gov For derivatives of this compound, these computational tools can be applied in several ways:
Predictive Modeling: AI/ML algorithms can build predictive models for various properties, including biological activity, pharmacokinetics (absorption, distribution, metabolism, excretion), and toxicity (ADMET). nih.gov By training on existing data for aniline derivatives, these models can prioritize the synthesis of new compounds with a higher probability of success.
De Novo Design: Generative AI models can design novel molecules from scratch that are optimized for specific biological targets and desired property profiles. mednexus.org These models can explore a vast chemical space to propose innovative structures based on the this compound scaffold.
Virtual Screening: High-throughput virtual screening, powered by machine learning, can rapidly screen large virtual libraries of compounds against a biological target to identify potential hits. nih.gov This can efficiently identify promising analogs for further investigation.
The integration of AI can significantly reduce the time and cost associated with traditional drug discovery, enabling a more data-driven and efficient approach to developing new therapeutic agents from this chemical series. researchgate.net
Exploration of Multi-Target and Polypharmacological Strategies
The traditional "one molecule, one target" paradigm in drug discovery is increasingly being complemented by polypharmacology—the concept of designing single molecules that modulate multiple targets simultaneously. nih.gov This approach can be particularly beneficial for complex multifactorial diseases like cancer or neurodegenerative disorders. mdpi.comnih.gov
The 2-substituted aniline scaffold has already proven effective in the development of dual-target inhibitors. mdpi.comnih.gov Future research directions in this area for the this compound series include:
Rational Design of Multi-Target Ligands: By analyzing the structural biology of different targets, medicinal chemists can rationally design modifications to the parent scaffold to achieve desired polypharmacological profiles. For instance, combining key pharmacophoric features for two different kinases into a single molecule.
Systems Biology Approaches: Understanding the complex network of biological pathways involved in a disease can help identify optimal combinations of targets to modulate for maximal therapeutic effect and minimal side effects.
Improved Efficacy and Reduced Resistance: Multi-target drugs can offer superior efficacy by hitting a disease from multiple angles and may also be less susceptible to the development of drug resistance. nih.gov
The development of multi-target-directed ligands (MTDLs) based on this compound could lead to more effective and robust therapeutic agents. nih.gov
Design of Chemical Probes and Tools for Biological Pathway Elucidation
Beyond their therapeutic potential, potent and selective molecules derived from this compound can be developed into chemical probes. These tools are invaluable for basic research, helping to dissect complex biological pathways and validate new drug targets.
The process involves modifying a parent compound to incorporate specific functionalities:
Affinity Probes: Introduction of a reactive group that can covalently bind to the target protein, allowing for its isolation and identification.
Fluorescent Probes: Attachment of a fluorophore to visualize the localization and dynamics of the target protein within cells.
Biotinylated Probes: Addition of a biotin (B1667282) tag for affinity purification (pull-down) of the target protein and its binding partners from cell lysates.
By developing a suite of chemical probes based on this scaffold, researchers can gain deeper insights into the biological roles of its targets, which can, in turn, inform future drug discovery efforts.
Q & A
Q. What metrics validate the specificity of this compound in enzyme inhibition assays?
- Methodological Answer : Include counter-screens against related enzymes (e.g., kinases or phosphatases) to assess selectivity. Use IC50 shift assays with ATP/metal cofactors to rule out non-specific binding. Cross-validate with CRISPR-knockout cell lines to confirm target dependence .
Environmental & Safety Considerations
Q. What protocols ensure safe handling of this compound in lab settings?
Q. How can researchers assess the compound’s persistence in aqueous environments?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
